molecular formula C20H14N4O4S B5756966 (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

Cat. No.: B5756966
M. Wt: 406.4 g/mol
InChI Key: DNYGOBZDMHTIPF-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound features a unique structure that includes both nitrophenyl and phenothiazine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the nitrophenyl intermediate, which is then reacted with phenothiazine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol.

    Catalysts: Triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its phenothiazine core is known for binding to proteins and nucleic acids, making it a useful tool in biochemical assays .

Medicine

Medically, derivatives of phenothiazine are explored for their antipsychotic and antihistamine properties. This compound, in particular, is investigated for its potential therapeutic effects in treating neurological disorders .

Industry

Industrially, this compound is used in the manufacture of dyes and pigments due to its vibrant color properties .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can bind to histamine receptors, contributing to its antihistamine properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE apart from similar compounds is its dual functionality, combining the properties of both nitrophenyl and phenothiazine groups. This unique structure allows for a broader range of applications and interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c21-19(13-6-5-7-14(12-13)24(26)27)22-28-20(25)23-15-8-1-3-10-17(15)29-18-11-4-2-9-16(18)23/h1-12H,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYGOBZDMHTIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC(=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC(=CC=C4)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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